molecular formula C10H9BrF2O2 B2667580 6-Bromo-8-(difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 2248377-56-0

6-Bromo-8-(difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B2667580
CAS No.: 2248377-56-0
M. Wt: 279.081
InChI Key: UGVVKTHPJPWWDF-UHFFFAOYSA-N
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Description

6-Bromo-8-(difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a synthetic organic compound characterized by the presence of bromine, fluorine, and a benzodioxepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the benzodioxepine ring.

    Fluoromethylation: Incorporation of the difluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the bromine or fluorine atoms.

    Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized benzodioxepine derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 6-Bromo-8-(difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit key enzymes. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-(difluoromethyl)quinoline: Shares the bromine and difluoromethyl groups but has a quinoline ring instead of a benzodioxepine ring.

    8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine: Lacks the bromine atom but retains the benzodioxepine and difluoromethyl groups.

Uniqueness

6-Bromo-8-(difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is unique due to the combination of its bromine and difluoromethyl groups with the benzodioxepine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-bromo-8-(difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c11-7-4-6(10(12)13)5-8-9(7)15-3-1-2-14-8/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVVKTHPJPWWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)C(F)F)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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